

Application Notes and Protocols for Hydrogen Storage in GdNi₅-Based Alloys

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Compound of Interest

Compound Name: Gadolinium--nickel (1/5)

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These application notes provide a comprehensive overview of the hydrogen storage properties of Gadolinium-Nickel (GdNi₅)-based alloys. This document includes summaries of quantitative data, detailed experimental protocols for key characterization techniques, and visualizations to illustrate experimental workflows and material property relationships.

Introduction to GdNi₅-Based Alloys for Hydrogen Storage

GdNi₅ belongs to the AB₅ family of intermetallic compounds, which are well-known for their ability to reversibly absorb and desorb hydrogen. These materials store hydrogen in their crystal lattice, forming metal hydrides. The hydrogen storage properties of GdNi₅ can be tailored by substituting Gd or Ni with other elements, which modifies the thermodynamic and kinetic characteristics of the hydrogenation and dehydrogenation processes. Understanding these properties is crucial for the development of efficient and safe solid-state hydrogen storage systems.

Quantitative Data Summary

The hydrogen storage properties of GdNi₅-based alloys are significantly influenced by their composition. The substitution of nickel with aluminum (Al) in GdNi_{5-x}Al_x alloys has been shown to alter the equilibrium pressure and hydrogen storage capacity.

Table 1: Hydrogen Sorption Properties of GdNi_{5-x}Al_x Alloys

Alloy Composition	Maximum Hydrogen Capacity (wt%)	Plateau Pressure (bar) at Room Temperature
GdNi ₅	Inert up to 20 MPa	-
GdNi _{4.75} Al _{0.25}	~1.2	Lower than GdNi _{4.5} Al _{0.5}
GdNi _{4.5} Al _{0.5}	~1.0	Higher than GdNi _{4.25} Al _{0.75}
GdNi _{4.25} Al _{0.75}	~0.8	Higher than GdNi ₄ Al ₁
GdNi ₄ Al ₁	~0.6	> 1
GdNi _{2.5} Al _{2.5}	Inert up to 20 MPa	-
GdNi ₂ Al ₃	Inert up to 20 MPa	-

Note: The data is compiled from available literature. Exact values can vary based on synthesis and activation conditions. The trend shows that increasing aluminum content decreases both hydrogen capacity and equilibrium pressure[1].

Table 2: Thermodynamic Properties of Hydride Formation in AB₅-Type Alloys

Alloy System	Enthalpy of Hydride Formation (ΔH) (kJ/mol H ₂)	Entropy of Hydride Formation (ΔS) (J/K·mol H ₂)
LaNi ₅ (for comparison)	-31.1	~ -110
MmNi _{4.8} Al _{0.2}	-20.77	Not Reported
MmNi _{4.7} Al _{0.3}	-23.57	Not Reported
MmNi _{4.6} Al _{0.4}	-26.31	Not Reported

Note: Data for GdNi₅-based alloys is not readily available in literature. The data for Mischmetal (Mm)-based alloys, which are chemically similar, is provided for reference to show the trend of increasing stability (more negative ΔH) with increasing Al content[2].

Experimental Protocols

Alloy Synthesis: Arc Melting

This protocol describes the synthesis of GdNi₅-based alloys using a standard arc melting technique.

Materials and Equipment:

- High-purity Gd, Ni, and substituent metals (e.g., Al)
- Arc melting furnace with a non-consumable tungsten electrode and a water-cooled copper hearth
- High-purity argon gas
- Vacuum pump

Procedure:

- Weigh the constituent metals in the desired stoichiometric ratios.
- Place the metals on the copper hearth of the arc melting furnace.
- Evacuate the furnace chamber to a high vacuum and then backfill with high-purity argon gas.
- Melt the metals using the electric arc. To ensure homogeneity, the resulting alloy button should be flipped and remelted several times.
- For homogenization, anneal the as-cast alloys in a vacuum or inert atmosphere at an elevated temperature (e.g., 800°C) for an extended period (e.g., 72 hours).

Structural and Morphological Characterization

3.2.1. X-Ray Diffraction (XRD)

- Purpose: To determine the crystal structure and phase purity of the synthesized alloys.
- Procedure:

- A small portion of the alloy is ground into a fine powder.
- The powder is mounted on a sample holder.
- XRD patterns are recorded using a diffractometer with Cu K α radiation.
- The obtained diffraction patterns are analyzed to identify the crystal phases present and to calculate lattice parameters.

3.2.2. Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX)

- Purpose: To observe the surface morphology and determine the elemental composition of the alloys.
- Procedure:
 - A piece of the alloy is mounted on an SEM stub.
 - The surface is imaged using the SEM to observe features like grain boundaries and secondary phases.
 - EDX analysis is performed on different areas of the sample to confirm the elemental composition and homogeneity.

Hydrogen Storage Property Measurement: Sieverts' Method

This protocol details the measurement of pressure-composition-temperature (PCT) isotherms using a Sieverts-type apparatus to determine the hydrogen storage capacity, plateau pressure, and thermodynamic properties.

Materials and Equipment:

- Synthesized GdNi₅-based alloy powder
- Sieverts' apparatus (volumetric setup)
- High-purity hydrogen gas

- Vacuum pump
- Thermostat/furnace for temperature control

Procedure:

- Sample Activation:
 1. Load a precisely weighed amount of the alloy powder into the sample holder of the Sieverts' apparatus.
 2. Evacuate the sample holder to a high vacuum at room temperature.
 3. Heat the sample under vacuum to a moderate temperature (e.g., 150-200°C) for several hours to remove any adsorbed gases.
 4. Cool the sample to room temperature and introduce a low pressure of hydrogen gas.
 5. Perform several cycles of hydrogen absorption (at high pressure) and desorption (under vacuum) to fully activate the sample. This process creates fresh surfaces for hydrogen absorption by inducing cracks in the alloy particles[3].
- PCT Isotherm Measurement:
 1. Set the thermostat to the desired measurement temperature (e.g., 25°C).
 2. Introduce a known amount of hydrogen gas into the calibrated volume of the apparatus and measure the initial pressure.
 3. Open the valve to the sample holder and allow the alloy to absorb hydrogen until the pressure stabilizes.
 4. Calculate the amount of hydrogen absorbed by the sample based on the pressure drop.
 5. Repeat steps 3 and 4 with incremental additions of hydrogen to construct the absorption isotherm.

6. To measure the desorption isotherm, incrementally remove known amounts of hydrogen from the sample holder and record the equilibrium pressure at each step.
7. Repeat the PCT measurements at different temperatures to determine the thermodynamic properties.

Calculation of Thermodynamic Properties

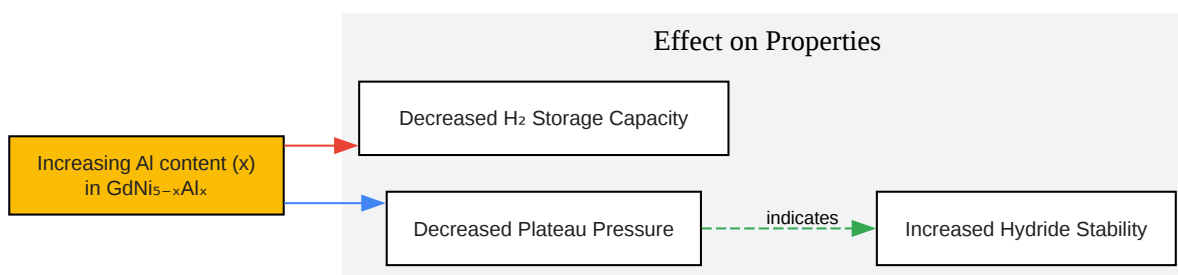
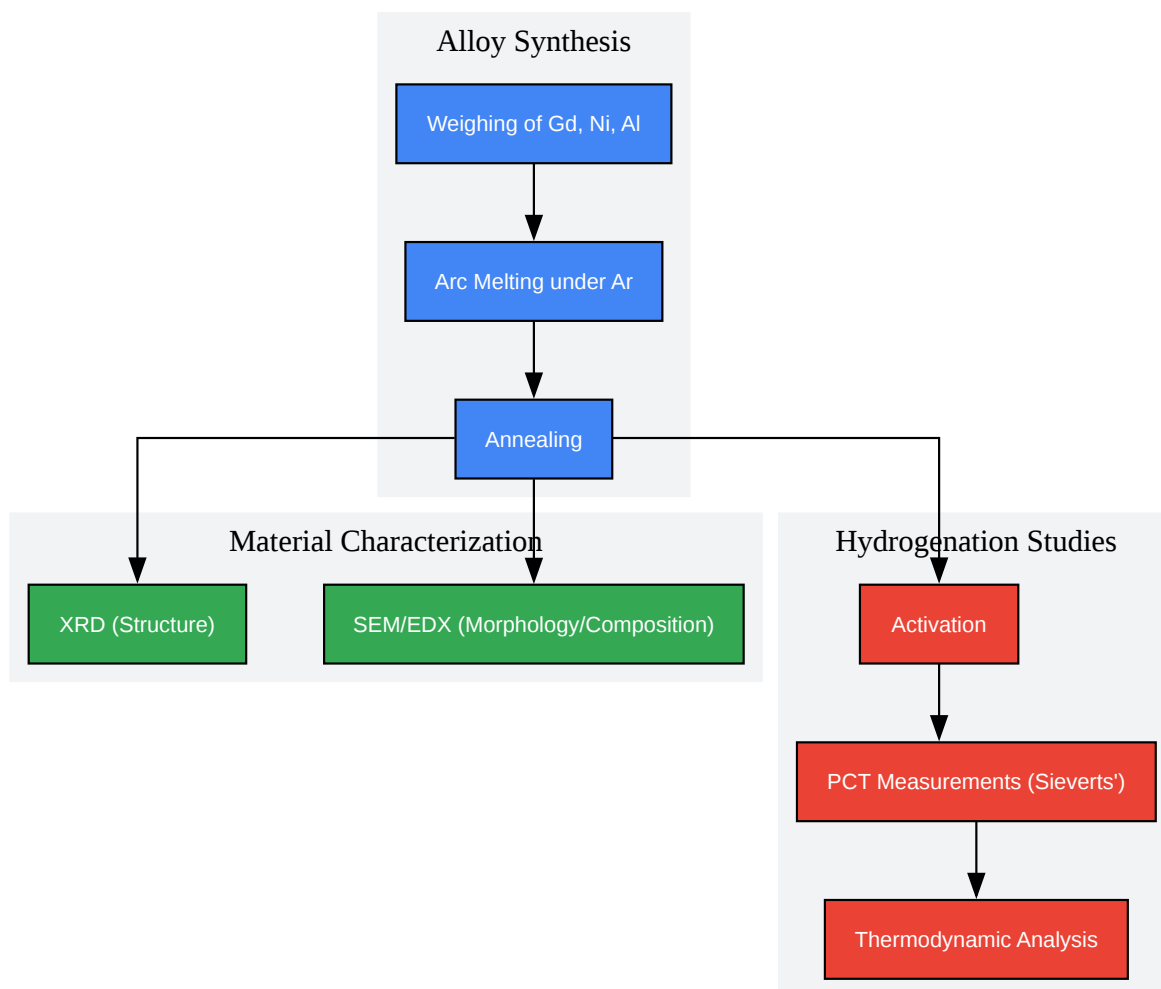
The enthalpy (ΔH) and entropy (ΔS) of hydride formation can be determined from the PCT data using the van 't Hoff equation:

$$\ln(P_{eq}) = (\Delta H / RT) - (\Delta S / R)$$

where P_{eq} is the equilibrium plateau pressure, R is the ideal gas constant, and T is the absolute temperature. By plotting $\ln(P_{eq})$ versus $1/T$, a straight line is obtained where the slope is equal to $\Delta H/R$ and the intercept is equal to $-\Delta S/R$ [4][5].

Visualizations

Experimental Workflow



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